molecular formula C7H14N2O2 B3367613 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid CAS No. 184103-62-6

1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid

Cat. No.: B3367613
CAS No.: 184103-62-6
M. Wt: 158.2 g/mol
InChI Key: GZBDKWDUBOQYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Amino-2-(2-aminoethyl)-cyclobutanecarboxylic acid
  • 1-Amino-3-(2-hydroxyethyl)-cyclobutanecarboxylic acid
  • 1-Amino-3-(2-methylaminoethyl)-cyclobutanecarboxylic acid

Uniqueness: 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its dual amino groups enable versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-3-(2-aminoethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-2-1-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBDKWDUBOQYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442345
Record name 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184103-62-6
Record name 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 2
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 3
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 4
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 5
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Reactant of Route 6
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.